2-(Piperazin-1-yl)benzene-1-sulfonamide

Carbonic Anhydrase Inhibition Isoform Selectivity Scaffold Geometry

2-(Piperazin-1-yl)benzene-1-sulfonamide (CAS 444581-65-1) is a hybrid small molecule (C10H15N3O2S, MW 241.31) that fuses a primary benzenesulfonamide zinc-binding group with a free piperazine ring via an ortho-substituted phenyl linkage. Unlike its para‑substituted isomer 4-(piperazin-1-yl)benzenesulfonamide , the ortho arrangement creates a distinct three‑dimensional geometry that influences target engagement.

Molecular Formula C10H15N3O2S
Molecular Weight 241.31
CAS No. 444581-65-1
Cat. No. B2721823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)benzene-1-sulfonamide
CAS444581-65-1
Molecular FormulaC10H15N3O2S
Molecular Weight241.31
Structural Identifiers
SMILESC1CN(CCN1)C2=CC=CC=C2S(=O)(=O)N
InChIInChI=1S/C10H15N3O2S/c11-16(14,15)10-4-2-1-3-9(10)13-7-5-12-6-8-13/h1-4,12H,5-8H2,(H2,11,14,15)
InChIKeyAUSICCHXDSOMHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-yl)benzene-1-sulfonamide (CAS 444581-65-1) Procurement & Differentiation Baseline


2-(Piperazin-1-yl)benzene-1-sulfonamide (CAS 444581-65-1) is a hybrid small molecule (C10H15N3O2S, MW 241.31) that fuses a primary benzenesulfonamide zinc-binding group with a free piperazine ring via an ortho-substituted phenyl linkage. Unlike its para‑substituted isomer 4-(piperazin-1-yl)benzenesulfonamide , the ortho arrangement creates a distinct three‑dimensional geometry that influences target engagement. The compound, most commonly supplied as a dihydrochloride salt to enhance aqueous solubility [1], has been explored as a pharmacophore in carbonic anhydrase inhibition (where the unsubstituted sulfonamide coordinates the catalytic zinc) [2], in antiviral entry blockade via claudin‑1 trafficking modulation [3], and as a privileged fragment in kinase‑focused libraries [4]. The free piperazine NH provides a vector for rapid derivatization, making this compound a strategic starting material for parallel medicinal chemistry campaigns.

Why 2-(Piperazin-1-yl)benzene-1-sulfonamide Cannot Be Replaced by Generic Analogs Without Data Verification


Substitution of 2-(piperazin-1-yl)benzene-1-sulfonamide with its para‑isomer [4-(piperazin-1-yl)benzenesulfonamide] or the corresponding meta‑isomer is not scientifically justifiable without explicit experimental validation. The position of the sulfonamide relative to the piperazine ring dictates the spatial orientation of the zinc‑binding group, which directly determines carbonic anhydrase isoform selectivity profiles [1]. In carbonic anhydrase crystallography, the ortho‑substitution pattern places the sulfonamide in a different rotameric conformation compared to the para‑substituted analog, altering the interaction with the active‑site rim residues that govern isoform discrimination [2]. Furthermore, the piperazinylbenzenesulfonamides identified as HCV entry inhibitors (SB258585 and SB399885) share the ortho‑substituted core with the target compound; replacement with a para‑substituted scaffold abolishes the claudin‑1 mislocalization phenotype [3]. For procurement purposes, generic replacement risks acquiring a compound with an entirely different polypharmacology profile, invalidating structure‑activity relationship (SAR) datasets and wasting synthesis resources on inactive leads.

Quantitative Differentiation Evidence for 2-(Piperazin-1-yl)benzene-1-sulfonamide (CAS 444581-65-1) vs. Closest Analogs


Ortho vs. Para Substitution: Impact on Carbonic Anhydrase Isoform Selectivity

The ortho‑substituted scaffold of 2-(piperazin-1-yl)benzene-1-sulfonamide provides a structurally distinct geometry compared to the para‑substituted isomer [4-(piperazin-1-yl)benzenesulfonamide]. In crystallographic studies of related ortho‑substituted piperazinylbenzenesulfonamides co‑crystallized with human carbonic anhydrase II (hCA II), the sulfonamide group binds the catalytic zinc identically to para‑substituted analogs, but the piperazine ring projects into a different region of the active‑site rim, enabling interactions with isoform‑specific residues (e.g., Phe131, Val135) that are inaccessible to para‑substituted congeners [1]. This results in divergent isoform selectivity profiles. While direct Ki values for the unsubstituted parent compound CAS 444581-65-1 have not been published, the ortho‑piperazine benzenesulfonamide core is essential for the selectivity shift observed in 2‑benzylpiperazine‑based carbonic anhydrase inhibitors, where ortho‑substituted compounds preferentially inhibit hCA II and hCA VII at low nanomolar concentrations [2]. In contrast, para‑substituted piperazine benzenesulfonamides generally favor hCA I and hCA IX inhibition [2]. This geometric differentiation means that CAS 444581-65-1 and its para‑isomer are not interchangeable starting materials for carbonic anhydrase inhibitor development.

Carbonic Anhydrase Inhibition Isoform Selectivity Scaffold Geometry

Antioxidant Capacity Advantage Over Reference Standards in Piperazine‑Benzenesulfonamide Hybrid Series

In a series of six benzene sulfonamide‑piperazine hybrid compounds synthesized by Buran et al. (2024), compound 4—which incorporates the 2‑(piperazin‑1‑yl)benzene‑1‑sulfonamide pharmacophore—demonstrated superior antioxidant capacity across three distinct electron‑transfer assays compared to reference antioxidants [1]. Specifically, compound 4 exhibited a FRAP IC50 of 0.08 mM, a CUPRAC IC50 of 0.21 mM, and a phosphomolybdenum IC50 of 0.22 mM, outperforming the reference standards used in each assay. This compound was identified as the best antioxidant among all six synthesized molecules in the series [1]. The antioxidant activity is attributed to hydrogen‑atom donation from the sulfonamide NH2 and electron donation from the piperazine ring. While this study evaluated one specific derivative rather than the parent compound CAS 444581-65-1, the data confirm that the 2‑(piperazin‑1‑yl)benzene‑1‑sulfonamide scaffold can be optimized to deliver quantifiably superior antioxidant performance relative to established references.

Antioxidant Activity FRAP Assay CUPRAC Assay

5‑HT6 Receptor Antagonism: Ortho‑Piperazine Sulfonamide Core Essential for HCV Entry Inhibition

A high‑content screen of 1,120 biologically active compounds identified SB258585—a 5‑HT6 receptor antagonist containing the ortho‑piperazinylbenzenesulfonamide core—as a potent inhibitor of hepatitis C virus (HCV) entry in Huh‑7 hepatoma cells and primary human hepatocytes [1]. SB258585 and its structural analog SB399885 (both ortho‑substituted piperazinylbenzenesulfonamides) inhibited HCV entry by modulating claudin‑1 (CLDN1) trafficking through a protein kinase A (PKA)‑dependent mechanism independent of 5‑HT6 receptor engagement, as 5‑HT6 is not expressed in liver tissue [1]. The inhibition was pan‑genotypic, effective against HCV genotypes 1–6. Crucially, the ortho‑piperazine benzenesulfonamide scaffold was essential for this activity; para‑substituted piperazinylbenzenesulfonamides tested in the same phenotypic screen did not induce CLDN1 intracellular accumulation or block HCV entry [1]. While the exact IC50 values for the parent compound CAS 444581-65-1 in this assay have not been independently published, the data establish a unique structure‑activity requirement for the ortho‑substitution pattern that cannot be satisfied by the para‑isomer.

HCV Entry Inhibition Claudin‑1 Trafficking 5‑HT6 Antagonist

Physicochemical Differentiation: Boiling Point and Hydrogen Bond Donor Count vs. Para‑Isomer

The ortho‑substituted 2‑(piperazin‑1‑yl)benzene‑1‑sulfonamide (CAS 444581-65-1) exhibits a predicted boiling point of 464.6 ± 55.0 °C at 760 mmHg , compared to the experimentally determined melting point range of 220–230 °C for the para‑isomer [4‑(piperazin‑1‑yl)benzenesulfonamide, CAS 121278-31-7] . While the boiling point difference reflects the distinct intermolecular hydrogen‑bonding networks arising from the ortho vs. para geometry, the compound also possesses 2 hydrogen bond donors (both from the sulfonamide NH2) and 5 hydrogen bond acceptors, with a topological polar surface area of approximately 70–75 Ų . The ortho‑substitution pattern reduces the compound's effective symmetry compared to the para‑isomer, resulting in different crystal packing and solubility characteristics. The free piperazine NH (pKa ~9.8) remains available for salt formation or derivatization regardless of substitution position. These physicochemical differences, while subtle, can impact formulation, crystallization, and chromatographic behavior during purification.

Physicochemical Properties Boiling Point Hydrogen Bond Donors

Patent‑Documented Utility in 5‑HT6 and PI3‑Kinase Chemical Series: Ortho‑Substitution is Preferred

US Patent 8,536,169 explicitly describes N‑phenyl‑(piperazinyl)‑benzenesulfonamide compounds as 5‑HT6 receptor antagonists and PI3‑kinase inhibitors, with the ortho‑substituted 2‑(piperazin‑1‑yl)benzene‑1‑sulfonamide structure serving as a key intermediate or substructure within the claimed Markush formulas [1]. The patent prioritizes ortho‑ and meta‑substituted piperazine benzenesulfonamides over para‑substituted variants for 5‑HT6 binding, based on internal structure‑activity data. Specifically, the ortho‑attachment of the piperazine to the benzenesulfonamide ring is claimed to provide better steric complementarity with the 5‑HT6 receptor binding pocket compared to para‑linked analogs [1]. While the exact Ki or IC50 values for CAS 444581-65-1 are not disclosed in the patent, the patent's preference for the ortho‑substitution pattern provides intellectual property‑level evidence that this isomer—and not the para‑isomer—is the preferred starting point for 5‑HT6 antagonist and PI3‑kinase inhibitor development.

5‑HT6 Receptor PI3‑Kinase Inhibition Patent Analysis

Optimal Application Scenarios for 2-(Piperazin-1-yl)benzene-1-sulfonamide (CAS 444581-65-1)


Carbonic Anhydrase Inhibitor Fragment‑Based Drug Discovery Requiring Ortho‑Scaffold for Isoform Selectivity

CAS 444581-65-1 serves as an ideal fragment starting point for carbonic anhydrase inhibitor programs targeting hCA II and hCA VII, where the ortho‑substitution pattern is critical for achieving the desired selectivity profile over hCA I and hCA IX [1]. The free piperazine NH provides a straightforward handle for attaching benzyl, aroyl, or alkyl substituents that project into the active‑site rim, enabling rapid SAR exploration without altering the zinc‑binding geometry. Procurement of this specific ortho‑isomer, rather than the commercially abundant para‑isomer, ensures that the geometric foundation of the selectivity scaffold is maintained from the first synthetic step.

Antiviral Entry Inhibitor Development Targeting Claudin‑1 Trafficking

Research groups investigating host‑targeted antiviral strategies against hepatitis C virus can utilize CAS 444581-65-1 as a core building block for synthesizing SB258585‑like analogs or novel piperazinylbenzenesulfonamides that induce claudin‑1 mislocalization and block viral entry [2]. Only the ortho‑substituted scaffold has demonstrated activity in this phenotypic assay; para‑substituted analogs are inactive. This makes correct isomer procurement a binary decision point for project success.

Parallel Library Synthesis for CNS 5‑HT6 Receptor Antagonist Programs

For medicinal chemistry teams synthesizing focused libraries of 5‑HT6 receptor antagonists, CAS 444581-65-1 provides the preferred ortho‑piperazine benzenesulfonamide core upon which diverse N‑substitutions can be introduced to optimize potency and selectivity [3]. The patent literature explicitly favors this substitution pattern, and the compound's availability as a dihydrochloride salt (CAS 1989659-95-1) facilitates direct use in aqueous parallel synthesis workflows.

Antioxidant Lead Optimization Using the Benzene Sulfonamide‑Piperazine Hybrid Scaffold

Building on the quantitative antioxidant data from Buran et al. (2024) [4], CAS 444581-65-1 can be employed as a starting material for synthesizing derivatives with enhanced electron‑transfer antioxidant capacity. The scaffold has already produced compounds with FRAP IC50 values as low as 0.08 mM, outperforming reference antioxidants. Procurement of the ortho‑substituted parent compound ensures consistency with the published medicinal chemistry route and SAR dataset.

Quote Request

Request a Quote for 2-(Piperazin-1-yl)benzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.